molecular formula C20H20N4O4S B2789429 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1171480-89-9

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2789429
CAS No.: 1171480-89-9
M. Wt: 412.46
InChI Key: GKBNQCBUEMHBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features:

  • A 7-benzyl substituent, which enhances lipophilicity and may influence target binding.
  • 1,3-dimethyl groups at positions 1 and 3, contributing to steric effects and metabolic stability.
  • A 2,4-dioxo motif in the tetrahydro-1H-pyrrolo[2,3-d]pyrimidine core, critical for hydrogen bonding with biological targets.

The compound’s design leverages modifications at key positions to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxothiolan-3-yl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-22-17-13(18(26)23(2)20(22)28)10-15(16(25)21-14-8-9-29-19(14)27)24(17)11-12-6-4-3-5-7-12/h3-7,10,14H,8-9,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBNQCBUEMHBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4CCSC4=O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2-oxotetrahydrothiophen-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H24N4O3
  • Molecular Weight : 416.481 g/mol
  • IUPAC Name : 7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide

The biological activity of this compound primarily revolves around its interaction with various receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth:

Target Receptors :

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Inhibition leads to reduced angiogenesis.
  • Platelet-Derived Growth Factor Receptor β (PDGFR-β) : Suppresses cell proliferation.
  • Epidermal Growth Factor Receptor (EGFR) : Modulates signaling pathways related to cell growth.

Mode of Action :
The compound inhibits the activity of these receptors and disrupts microtubule assembly, similar to the known effects of combretastatin A-4. This dual action contributes to its potential as an anti-cancer agent by inhibiting both tumor growth and angiogenesis .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can effectively inhibit the proliferation of various cancer cell lines through the aforementioned mechanisms. The inhibition of VEGFR-2 and PDGFR-β is particularly crucial for disrupting the vascular supply to tumors.

Pharmacokinetics

The compound is noted for its favorable pharmacokinetic profile:

  • Solubility : Enhanced solubility as a hydrochloride salt.
  • Absorption : Good absorption characteristics which may facilitate its use in therapeutic applications.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
AntitumorInhibition of cell proliferation in various cancer lines
AngiogenesisSignificant reduction in VEGFR-2 activity
Microtubule DisruptionComparable effects to combretastatin A-4

Case Study Example

A study published in Cancer Research highlighted the compound's effectiveness against breast cancer cells. The results demonstrated a dose-dependent inhibition of cell viability and migration, attributed to its ability to block the signaling pathways mediated by VEGFR and PDGFR.

Comparison with Similar Compounds

Impact :

  • Benzyl groups (target compound) favor π-π stacking with aromatic residues in enzyme active sites.
  • Butyl substituents () enhance solubility but may reduce binding affinity due to weaker hydrophobic interactions.
  • Cyclopentyl moieties () balance steric effects and metabolic resistance.

Modifications at the Carboxamide Side Chain (Position 6)

The 6-carboxamide group is critical for target engagement. Notable analogs include:

Compound Name Carboxamide Substituent Functional Role Reference
Target Compound 2-Oxotetrahydrothiophen-3-yl Conformational rigidity; sulfur-mediated interactions Target Compound
N-(2-Methoxyphenyl)-7-cyclopentyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide 2-Methoxyphenyl Hydrogen bonding via methoxy group
N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 4-Chlorophenyl Electrophilic halogen interactions

Impact :

  • Aryl substituents (e.g., 2-methoxyphenyl in ) improve solubility and π-stacking.
  • Halogenated groups (e.g., 4-chlorophenyl in ) enhance target affinity via halogen bonding.

Core Scaffold Comparisons

While the target compound uses a pyrrolo[2,3-d]pyrimidine core, related heterocycles exhibit distinct properties:

Compound Class Core Structure Key Differences Pharmacological Relevance Reference
Pyrrolo[2,3-d]pyrimidine Fused pyrrole-pyrimidine Optimized for kinase inhibition Anticancer agents
Thiazolo[3,2-a]pyrimidine Fused thiazole-pyrimidine Sulfur atom enhances electron-deficient character Antimicrobial activity
Imidazo[1,2-a]pyridine Fused imidazole-pyridine Increased basicity; CNS penetration Neurodegenerative disease targets

Impact :

  • Pyrrolo[2,3-d]pyrimidines (target compound) are preferred for ATP-binding site inhibition in kinases.
  • Thiazolo-pyrimidines () exhibit broader heterocyclic reactivity due to sulfur.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-step synthesis : Start with the pyrrolo[2,3-d]pyrimidine core via cyclization of substituted pyrimidine intermediates. Use nucleophilic substitution for introducing the benzyl and tetrahydrothiophen-3-yl groups .
  • Catalysts : Palladium or copper catalysts (e.g., Suzuki coupling for aryl group introduction) and acetic acid/anhydride mixtures for cyclization steps .
  • Yield optimization : Monitor reaction progress via TLC/HPLC. Recrystallize from ethyl acetate/ethanol mixtures for purity (≥95%) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, carbonyl carbons at δ 165–175 ppm) .
  • X-ray crystallography : Resolve the 3D conformation of the pyrrolo-pyrimidine core and tetrahydrothiophene ring (e.g., boat/flattened-boat conformations, dihedral angles ~80° between fused rings) .
  • Mass spectrometry : Confirm molecular weight (HRMS-ESI) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. IC50_{50} values <10 µM warrant further study .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids. Adjust formulations with co-solvents (e.g., DMSO ≤1%) if needed .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with kinase active sites (e.g., hydrophobic pockets accommodating benzyl groups). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR analysis : Corporate substituent electronic parameters (Hammett σ) with bioactivity data. Prioritize derivatives with ClogP 2–4 and PSA <90 Ų for better permeability .

Q. How should conflicting data on biological activity be resolved (e.g., inconsistent IC50_{50}50​ values across studies)?

Methodological Answer:

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Validate with reference inhibitors (e.g., staurosporine for kinases) .
  • Off-target profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets (Eurofins Panlabs) to rule out non-specific effects .
  • Metabolic stability : Test in liver microsomes (human/mouse) to assess if rapid degradation skews potency measurements .

Q. What strategies can address poor solubility in pharmacokinetic studies?

Methodological Answer:

  • Salt formation : Screen with HCl, sodium, or meglumine counterions. Monitor pH-dependent solubility shifts .
  • Nanoformulation : Use PLGA nanoparticles or liposomal encapsulation (particle size <200 nm via DLS) to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide or benzyl positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.